molecular formula C24H16Cl2N2O2 B2623655 3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide CAS No. 391218-28-3

3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide

Cat. No.: B2623655
CAS No.: 391218-28-3
M. Wt: 435.3
InChI Key: GIZYIQXVCCCPJV-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorobenzamide groups attached to a naphthalene ring. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-2-naphthoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with another equivalent of 3-chlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed to form the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of amide bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzamide
  • Naphthalene-2-carboxamide
  • 3,5-dichlorobenzamide

Uniqueness

3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide is unique due to its dual chlorobenzamide groups attached to a naphthalene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2/c25-19-9-3-7-17(11-19)23(29)27-21-13-15-5-1-2-6-16(15)14-22(21)28-24(30)18-8-4-10-20(26)12-18/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZYIQXVCCCPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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